molecular formula C5H9BrMgO B2727703 (Tetrahydro-2H-pyran-4-yl)magnesium bromide CAS No. 197457-50-4

(Tetrahydro-2H-pyran-4-yl)magnesium bromide

Cat. No.: B2727703
CAS No.: 197457-50-4
M. Wt: 189.335
InChI Key: AXWGMBADANAYSD-UHFFFAOYSA-M
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Description

(Tetrahydro-2H-pyran-4-yl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound consists of a tetrahydro-2H-pyran ring bonded to a magnesium bromide moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Tetrahydro-2H-pyran-4-yl)magnesium bromide can be synthesized through the reaction of tetrahydro-2H-pyran-4-yl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The reaction is exothermic and should be carried out under controlled conditions to avoid overheating.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is often conducted in large reactors equipped with cooling systems to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, esters, and halides. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere to prevent the Grignard reagent from decomposing.

Major Products

The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with. In coupling reactions, it forms complex organic molecules with various functional groups.

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)magnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: It is used in the synthesis of bioactive compounds and drug candidates.

    Polymer Chemistry: It is involved in the synthesis of polymers with unique structural features.

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-4-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The magnesium bromide moiety stabilizes the intermediate species formed during the reaction, facilitating the overall process.

Comparison with Similar Compounds

(Tetrahydro-2H-pyran-4-yl)magnesium bromide can be compared with other Grignard reagents such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds serve as nucleophiles in organic synthesis, this compound is unique due to the presence of the tetrahydro-2H-pyran ring, which imparts specific reactivity and selectivity in certain reactions.

List of Similar Compounds

  • Phenylmagnesium Bromide
  • Methylmagnesium Bromide
  • Ethylmagnesium Bromide
  • Vinylmagnesium Bromide

These similar compounds differ in their reactivity and the types of products they form, making this compound a valuable reagent in its own right.

Properties

IUPAC Name

magnesium;3,4,5,6-tetrahydro-2H-pyran-4-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWKZTVJLLVTRL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[CH-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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